

Application Notes: Synthesis of Bioactive Molecules Utilizing 3,4,5-Trichloropyridine

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Compound of Interest

Compound Name: 3,4,5-Trichloropyridine

Cat. No.: B1364703

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloropyridine is a versatile and highly reactive building block for the synthesis of a diverse array of bioactive molecules. Its unique electronic properties, stemming from the presence of three chlorine atoms on the pyridine ring, render the C4 position particularly susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity allows for the strategic introduction of various functional groups, leading to the creation of novel compounds with significant potential in medicinal chemistry and drug discovery.

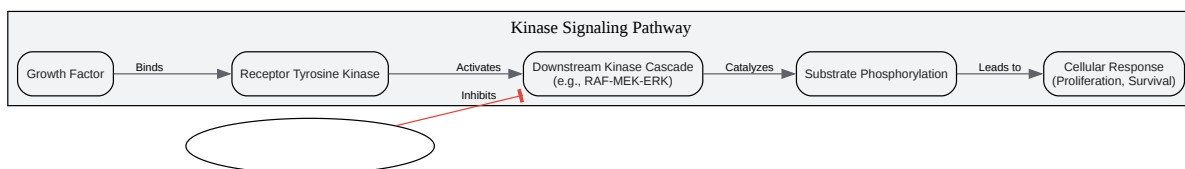
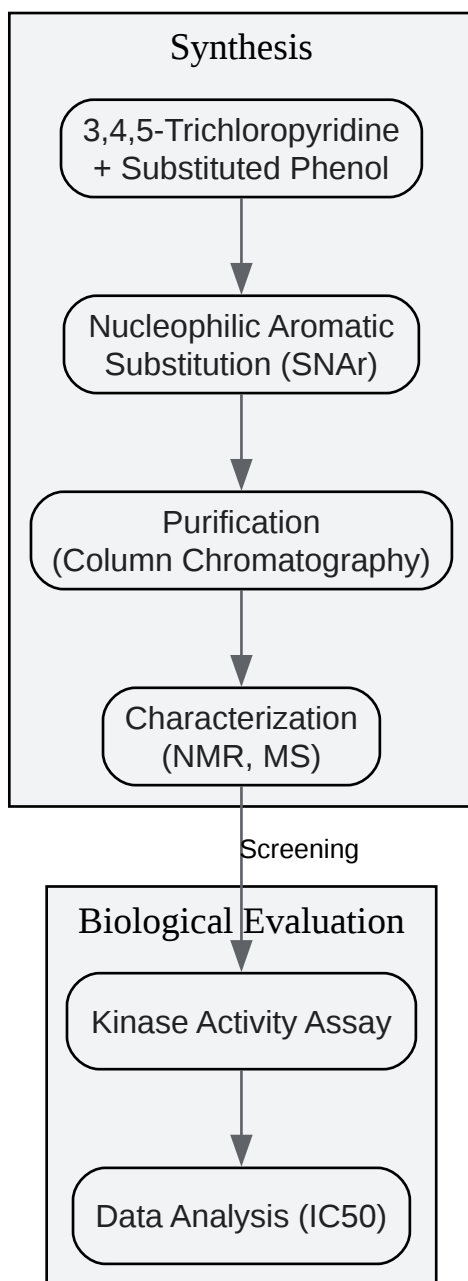
These application notes provide detailed protocols for the synthesis of a potential kinase inhibitor scaffold, 4-(2,6-dichlorophenoxy)-3,5-dichloropyridine, derived from **3,4,5-trichloropyridine**. The methodologies outlined herein, along with the accompanying data and diagrams, are intended to serve as a comprehensive guide for researchers engaged in the exploration of new chemical entities for therapeutic applications. The synthesized compounds, owing to their structural motifs, are of particular interest for screening against various protein kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases.

Core Application: Synthesis of a Kinase Inhibitor Scaffold

The primary application of **3,4,5-trichloropyridine** detailed in these notes is its use as a precursor for the synthesis of 3,5-dichloro-4-(substituted-phenoxy)pyridine derivatives. This class of compounds has been investigated for its potential as kinase inhibitors. The key transformation is a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of **3,4,5-trichloropyridine** is displaced by a substituted phenol.

Experimental Workflow

The overall experimental workflow for the synthesis and subsequent biological evaluation of the target bioactive molecules is depicted below.



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